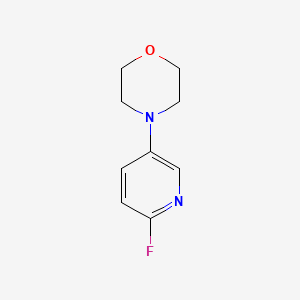

(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a method for the synthesis of (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone has been described, which involves six steps starting from D-pyroglutaminol . The key step involved the introduction of a chiral methyl group by alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate .Applications De Recherche Scientifique

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their microbial inhibitory properties, are crucial in understanding the impact on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These compounds, including hexanoic, octanoic, decanoic, and lauric acids, can damage cell membranes and decrease microbial internal pH, influencing metabolic engineering strategies aimed at increasing microbial robustness for industrial applications (Jarboe, Royce, & Liu, 2013).

Chlorogenic Acid (CGA) and Its Pharmacological Review

Chlorogenic Acid, a biologically active dietary polyphenol found in green coffee extracts and tea, exhibits a wide range of therapeutic roles including antioxidant, anti-inflammatory, and neuroprotective effects. Its potential in regulating lipid and glucose metabolism could offer insights into the utilization of similar carboxylic acid compounds for medical applications (Naveed et al., 2018).

Liquid-Liquid Extraction of Carboxylic Acids

The review of solvent developments for the extraction of carboxylic acids from aqueous streams highlights the importance of these compounds in the production of bio-based plastics. This study may inform the extraction and purification processes relevant to carboxylic acids in industrial settings (Sprakel & Schuur, 2019).

Biologically Active Compounds of Plants

This review emphasizes the antioxidant, antimicrobial, and cytotoxic activity of selected natural carboxylic acids, such as benzoic, cinnamic, and caffeic acids. Understanding these activities can guide the potential biomedical applications of similar compounds (Godlewska-Żyłkiewicz et al., 2020).

Sorption of Veterinary Pharmaceuticals in Soils

The review on the sorption of veterinary pharmaceuticals, including carboxylic acid compounds, in soils provides insights into their environmental behavior and fate. Such information is vital for assessing the environmental impact and biodegradability of carboxylic acids in agricultural and pharmaceutical industries (Tolls, 2001).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methyl-1-butanol", "morpholine", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "sodium bicarbonate", "acetic anhydride", "sodium acetate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 3-methyl-1-butanol to 3-methyl-1-butyl morpholine\n- Add morpholine and sodium hydroxide to 3-methyl-1-butanol\n- Heat the mixture to reflux for 24 hours\n- Cool the mixture and extract the product with ethyl acetate\n- Dry the organic layer with sodium sulfate\n- Concentrate the organic layer to obtain 3-methyl-1-butyl morpholine", "Step 2: Conversion of 3-methyl-1-butyl morpholine to (3R,5R)-5-methylmorpholine-3-carboxylic acid\n- Dissolve 3-methyl-1-butyl morpholine in acetic anhydride\n- Add sodium acetate and heat the mixture to reflux for 24 hours\n- Cool the mixture and extract the product with ethyl acetate\n- Dry the organic layer with sodium sulfate\n- Concentrate the organic layer to obtain (3R,5R)-5-methylmorpholine-3-carboxylic acid", "Step 3: Conversion of (3R,5R)-5-methylmorpholine-3-carboxylic acid to (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride\n- Dissolve (3R,5R)-5-methylmorpholine-3-carboxylic acid in water\n- Add hydrochloric acid and stir the mixture until the pH reaches 2\n- Cool the mixture and filter the precipitated product\n- Wash the product with water and dry it to obtain (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride" ] } | |

Numéro CAS |

2140265-81-0 |

Formule moléculaire |

C6H12ClNO3 |

Poids moléculaire |

181.6 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.